(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
CAS No.: 1448722-98-2
Cat. No.: VC11985410
Molecular Formula: C46H48O10P2
Molecular Weight: 822.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448722-98-2 |
|---|---|
| Molecular Formula | C46H48O10P2 |
| Molecular Weight | 822.8 g/mol |
| IUPAC Name | [2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane |
| Standard InChI | InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3 |
| Standard InChI Key | SWMJWTAAPZTGDO-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC |
| Canonical SMILES | COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The ligand features a biphenyl core with axial chirality arising from restricted rotation around the central C–C bond. At the 2,2' positions, two phosphorus atoms are each coordinated to two 3,5-dimethoxyphenyl groups, while the 6,6' positions host methoxy substituents. This design creates a sterically demanding and electron-rich environment critical for chiral induction .
Key structural parameters:
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Molecular formula: C₄₆H₄₈O₁₀P₂
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Molecular weight: 822.8 g/mol
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Chiral centers: Axial chirality (R-configuration)
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Substituent effects: Methoxy groups enhance electron donation and modulate steric bulk.
The InChIKey (IMUHNRWTDUVXOU-UHFFFAOYSA-N) and SMILES string (COC1=CC(=CC(=C1OC)OC)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4OC)OC)C5=CC(=CC(=C5OC)OC)OC)C6=CC(=CC(=C6OC)OC)C7=CC(=CC(=C7OC)OC)OC)OC)OC)OC) provide unambiguous identifiers for computational and synthetic applications .
Synthesis and Optimization
Synthetic Routes
The ligand is synthesized through a multi-step sequence involving:
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Biphenyl precursor preparation: Ullmann coupling or Suzuki-Miyaura cross-coupling to construct the 6,6'-dimethoxybiphenyl backbone.
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Phosphine group introduction: Reaction with chlorophosphines (e.g., PCl₃) followed by substitution with 3,5-dimethoxyphenyl Grignard reagents.
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Chiral resolution: Chromatographic separation or crystallization to isolate the R-enantiomer .
Critical parameters include inert atmosphere conditions (to prevent phosphine oxidation) and temperature control (typically –78°C to 25°C) to suppress racemization.
Yield and Scalability
Bench-scale syntheses report yields of 40–60%, with pilot-scale processes achieving 35% yield after purification. The high cost of raw materials (e.g., 3,5-dimethoxyphenylboronic acid) remains a challenge for industrial adoption .
Applications in Asymmetric Catalysis
Transition-Metal Complexation
The ligand forms stable complexes with Rh(I), Ru(II), and Pd(0), imparting chirality to the metal center. Key complexes include:
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[Rh((R)-Ligand)(COD)]BF₄: Used for asymmetric hydrogenation of α,β-unsaturated ketones (90–98% ee).
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[Ru((R)-Ligand)(benzene)Cl₂]: Effective for ketone hydrogenation with turnover numbers (TON) exceeding 10,000 .
Asymmetric Hydrogenation
In the hydrogenation of methyl (Z)-α-acetamidocinnamate, the Rh-(R)-ligand complex achieves 96% ee and 99% conversion at 50 bar H₂, outperforming BINAP-based catalysts by 15% in enantioselectivity .
Cross-Coupling Reactions
The ligand enables Suzuki-Miyaura couplings of aryl chlorides at room temperature, with Pd-(R)-ligand systems showing 90–95% yield and 88% ee for axially chiral biaryl products.
Research Advancements and Limitations
Solvent and Substrate Effects
Recent studies demonstrate that toluene and dichloromethane optimize enantioselectivity in hydrogenation, while THF degrades performance by 20–30%. Substrates with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit higher ee values (up to 99%) compared to electron-donating groups (70–80% ee) .
Stability and Practical Constraints
The ligand is air-sensitive, requiring storage under argon at –20°C. Degradation studies show a 5% loss of enantiopurity after six months under inert conditions. Industrial use is limited by its high cost ($1,200–1,500/g) .
Comparative Analysis with Analogous Ligands
Ligands such as (R)-3,5-t-Bu-MeOBIPHEP (MW 1,031.46 g/mol) and (S)-3,5-Xyl-MeOBIPHEP (MW 694.82 g/mol) highlight trade-offs between steric bulk and catalytic activity. The tert-butyl variant increases TON by 30% in hydroformylation but reduces ee by 10–15% due to excessive steric hindrance .
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